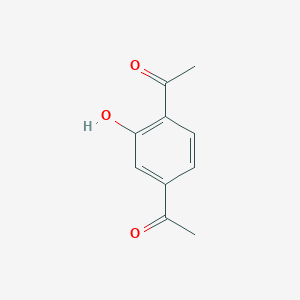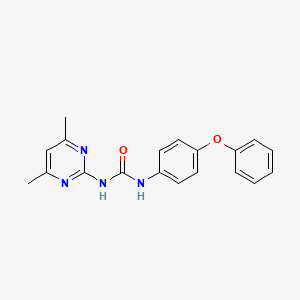![molecular formula C13H21FO B12576368 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane CAS No. 290305-76-9](/img/structure/B12576368.png)
1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3-(fluoromethyl)tricyclo[3311~3,7~]decane is a complex organic compound with the molecular formula C13H21FO It belongs to the class of tricyclic compounds, characterized by three interconnected ring structures
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom. This can lead to the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of fluorinated organic molecules on biological systems. Its derivatives may have potential as enzyme inhibitors or receptor ligands.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The tricyclic structure provides rigidity and stability, which can influence the compound’s pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-3-(fluoromethyl)tricyclo[3.3.1.1~3,7~]decane can be compared with other tricyclic compounds such as:
1-Phenyltricyclo[3.3.1.1~3,7~]decane: This compound has a phenyl group instead of an ethoxy and fluoromethyl group. It exhibits different chemical reactivity and biological activity due to the presence of the aromatic ring.
1-Methyltricyclo[3.3.1.1~3,7~]decane: The presence of a methyl group instead of an ethoxy and fluoromethyl group results in different physical and chemical properties, such as boiling point and solubility.
1-Hydroxytricyclo[3.3.1.1~3,7~]decane: The hydroxyl group introduces different hydrogen bonding capabilities, affecting the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of an ethoxy group and a fluoromethyl group, which imparts specific chemical and biological properties not found in its analogs.
Eigenschaften
CAS-Nummer |
290305-76-9 |
|---|---|
Molekularformel |
C13H21FO |
Molekulargewicht |
212.30 g/mol |
IUPAC-Name |
1-ethoxy-3-(fluoromethyl)adamantane |
InChI |
InChI=1S/C13H21FO/c1-2-15-13-6-10-3-11(7-13)5-12(4-10,8-13)9-14/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
RMVTXZWRVVWQFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC12CC3CC(C1)CC(C3)(C2)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


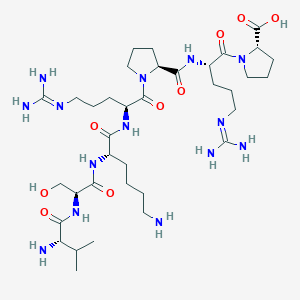
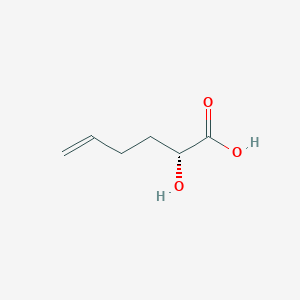
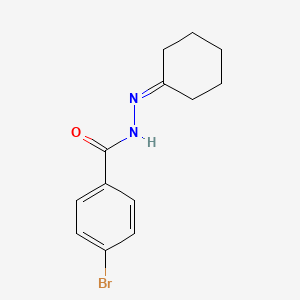
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
![1,4-Dioxaspiro[4.4]nonane-7,8-dione](/img/structure/B12576331.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
